
3-(Methylsulfonyl)benzylamine
Overview
Description
3-(Methylsulfonyl)benzylamine (CAS: 771573-22-9) is a benzylamine derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the meta position of the benzene ring. This compound is characterized by its dual functional groups: a reactive benzylamine (–CH₂NH₂) moiety and an electron-withdrawing sulfonyl group. The sulfonyl group enhances the compound’s stability and polarity, making it valuable in pharmaceutical synthesis and catalytic applications .
According to its Material Safety Data Sheet (MSDS), this compound is harmful upon inhalation, skin contact, or ingestion, necessitating stringent safety protocols during handling . Its structural uniqueness lies in the combination of a nucleophilic amine and a sulfonyl group, which influences reactivity in organic transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzylamine typically involves the introduction of a methylsulfonyl group to a benzylamine precursor. One common method is the sulfonation of benzylamine using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Organic Synthesis
3-(Methylsulfonyl)benzylamine serves as a versatile intermediate in organic synthesis. Its sulfonyl group enhances nucleophilicity, making it suitable for various reactions.
- Aza-Michael Additions : Recent studies have demonstrated the efficacy of benzylamine derivatives, including this compound, in aza-Michael additions to α,β-unsaturated esters. This reaction yields N-benzylated β-amino esters, which are valuable in pharmaceutical chemistry . The reaction conditions can be optimized for better yields, showcasing its utility in synthesizing complex molecules.
- Oxidative Coupling Reactions : The compound has also been explored in metal-free oxidative coupling reactions. For instance, it can participate in the oxidative coupling of benzylamines to form imines and benzimidazoles under oxygen atmospheres using organocatalysts like salicylic acid derivatives. This method is eco-friendly and offers high yields of the desired products .
Catalysis
This compound's unique structure allows it to act as a catalyst or co-catalyst in various chemical transformations.
- C–H Sulfonylation : A notable application involves its use in dual catalytic systems for C(sp²)–H sulfonylation reactions. This method employs copper(II) acetate and aldehydes to facilitate the transformation, demonstrating the compound's role in enhancing reaction efficiency and selectivity .
Medicinal Chemistry
The compound's biological properties have led to investigations into its potential therapeutic applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)benzylamine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzylamine moiety can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The following table compares 3-(Methylsulfonyl)benzylamine with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:
Key Comparative Insights :
Reactivity in Photocatalysis :
- This compound exhibits superior performance in oxygenation reactions (e.g., methyl(phenyl)sulfane to sulfonylbenzene, 94.9% yield in 5 hours) compared to para-substituted analogs like 1-methoxy-4-(methylsulfonyl)benzene (90.0% yield) . The meta-substituted sulfonyl group may enhance electron withdrawal, stabilizing reactive intermediates.
Functional Group Influence :
- Sulfonamide vs. Sulfonyl : N-Benzyl-3-methoxybenzenesulfonamide (sulfonamide) shows reduced electrophilicity compared to this compound, making it less reactive in redox reactions but more stable in biological systems .
- Halogenated Analogs : 3-Bromophenyl Methyl Sulfone’s bromine substituent enables Suzuki-Miyaura cross-coupling, a feature absent in the parent compound .
However, the sulfonyl group may hinder enzymatic recognition compared to unsubstituted benzylamines.
Safety and Handling :
- This compound’s hazards (inhalation, dermal toxicity) are more severe than those of 3-Benzyloxybenzylamine, which lacks the sulfonyl group’s electrophilic reactivity .
Biological Activity
3-(Methylsulfonyl)benzylamine is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a methylsulfonyl group attached to a benzylamine structure. This configuration allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound's molecular formula is CHNOS, with a molecular weight of 201.25 g/mol .
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 201.25 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Its mechanism of action appears to involve interaction with specific receptors and pathways in biological systems.
The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to modulate the activity of nuclear receptors involved in lipid metabolism and inflammation. For instance, it may influence the activation of liver X receptors (LXRs) and farnesoid X receptors (FXRs), which play critical roles in cholesterol and triglyceride metabolism .
Case Studies
- Analgesic Activity : In a study evaluating the analgesic properties of various compounds, this compound showed significant potency in reducing pain responses in animal models compared to standard analgesics like ketorolac .
- Anti-inflammatory Effects : Another investigation highlighted the compound's potential in reducing inflammatory markers in vitro. When tested on cultured macrophages, this compound decreased the production of pro-inflammatory cytokines .
Table 2: Summary of Biological Activities
Future Directions
Further research is warranted to fully understand the biological implications of this compound. Future studies should focus on:
- In Vivo Studies : To validate the analgesic and anti-inflammatory effects observed in vitro.
- Mechanistic Studies : To clarify how this compound interacts with nuclear receptors and other molecular targets.
- Clinical Trials : To assess safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-(Methylsulfonyl)benzylamine, and what methodological considerations are critical for high yield?
- Answer: A key approach involves sulfonylation reactions using benzenesulfonyl chloride derivatives. For example, reacting benzylamine precursors with methylsulfonyl groups under controlled conditions in pyridine with DMAP (4-dimethylaminopyridine) as a catalyst can yield the target compound. Reaction monitoring via TLC or HPLC is essential to optimize reaction time and minimize side products. Post-synthesis purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) ensures high purity .
Q. How is the structural characterization of this compound performed, and what parameters define its molecular geometry?
- Answer: X-ray crystallography is the gold standard for structural analysis. Key parameters include dihedral angles between aromatic rings (e.g., ~64° for related sulfonyl compounds), planarity of functional groups (e.g., C–S=O bond deviations <0.003 Å), and intermolecular interactions (e.g., C–H···O hydrogen bonds). Crystallographic data refinement using programs like SHELXL ensures accuracy .
Q. What are the primary applications of this compound in medicinal chemistry?
- Answer: The compound serves as a precursor in antibiotic synthesis, notably in β-lactam derivatives like mezlocillin sodium. Its methylsulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions with triazine or imidazolidine moieties in drug candidates .
Advanced Research Questions
Q. How can researchers address contradictions in reported crystallographic data for sulfonyl-containing compounds?
- Answer: Discrepancies in bond lengths or angles may arise from experimental resolution or packing effects. To resolve these, perform comparative analyses using high-resolution synchrotron data and computational modeling (DFT or MD simulations). Cross-validate findings with spectroscopic techniques (e.g., NMR chemical shift correlations for sulfonyl groups) .
Q. What experimental design strategies mitigate challenges in regioselectivity during functionalization of this compound?
- Answer: Use directing groups (e.g., Boc-protected amines) to control electrophilic aromatic substitution. For example, meta-directing effects of the sulfonyl group can be leveraged to selectively introduce substituents. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-functionalization .
Q. How does the methylsulfonyl group influence the stability of this compound under varying storage conditions?
- Answer: The sulfonyl group’s electron-withdrawing nature increases hydrolytic stability compared to thioether analogs. However, prolonged exposure to moisture or UV light may degrade the compound. Store at –20°C in inert atmospheres (argon) with desiccants. Stability assays (e.g., accelerated aging studies via LC-MS) are recommended to validate shelf life .
Q. What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes)?
- Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Molecular docking studies (AutoDock Vina) predict interaction sites, while mutagenesis assays validate critical residues (e.g., catalytic cysteines in sulfonamide-targeting enzymes) .
Q. Data Contradiction and Validation
Q. How to resolve discrepancies in reported bioactivity data for sulfonyl-containing analogs?
- Answer: Variability may stem from assay conditions (e.g., pH, co-solvents). Standardize protocols using reference compounds (e.g., methotrexate for enzyme inhibition). Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and meta-analyses of published datasets .
Properties
IUPAC Name |
(3-methylsulfonylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFOSYRXEOWKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855267-50-4 | |
Record name | (3-(methylsulfonyl)phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.